

Technical Guide: Ipratropium Bromide Impurity E (CAS 22235-81-0)

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Compound of Interest

Compound Name: *Ipratropium Bromide Impurity E*

CAS No.: 183626-76-8

Cat. No.: B602118

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Executive Summary

Ipratropium Bromide Impurity E (CAS 22235-81-0), chemically known as N-isopropylnoratropine or Desmethyl Ipratropium, is a critical process-related impurity in the synthesis of Ipratropium Bromide. Unlike the active pharmaceutical ingredient (API), which is a quaternary ammonium salt, Impurity E is a tertiary amine. This structural difference fundamentally alters its pharmacological profile, allowing it to potentially cross the blood-brain barrier (BBB) and induce central anticholinergic effects—a risk profile distinct from the peripherally acting API.

This guide provides a comprehensive technical analysis of Impurity E, covering its formation mechanism, physicochemical properties, and the specific high-performance liquid chromatography (HPLC) protocols required for its detection and control according to European Pharmacopoeia (Ph. Eur.) standards.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Impurity E is the direct precursor to Ipratropium Bromide. The API is formed by methylating Impurity E; thus, the presence of Impurity E in the final product represents unreacted intermediate material.

Structural Comparison

Feature	Ipratropium Bromide (API)	Impurity E (N-Isopropylnoratropine)
CAS Number	22254-24-6 (Bromide)	22235-81-0
Nitrogen Center	Quaternary Ammonium ()	Tertiary Amine ()
Substituents on N	Isopropyl, Methyl	Isopropyl, (No Methyl)
Charge at pH 7.4	Permanently Positive (+1)	Neutral / Protonated Equilibrium
BBB Permeability	Negligible (Peripherally restricted)	High (Lipophilic, crosses BBB)
Molecular Formula		
Molecular Weight	412.37 g/mol	317.43 g/mol

Nomenclature

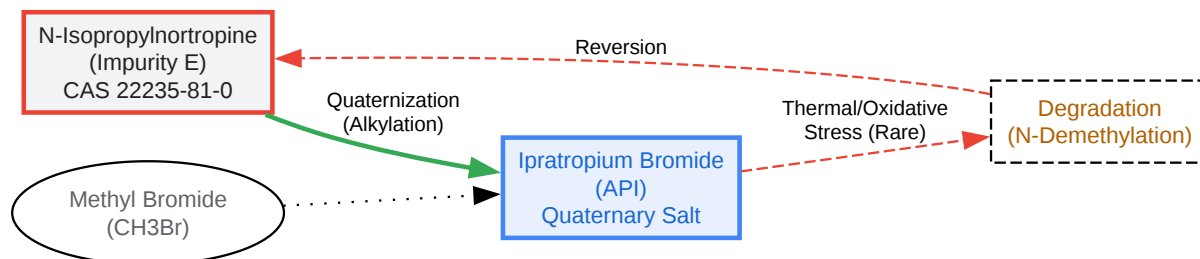
- IUPAC Name: (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate[1]
- Synonyms: Desmethyl Ipratropium; N-Isopropyl Noratropine; Ipratropium EP Impurity E.[1]

Formation & Synthesis Mechanism

Impurity E is the penultimate intermediate in the commercial synthesis of Ipratropium Bromide. The synthesis typically involves the esterification of N-isopropylnoratropine with tropic acid (or a derivative), followed by quaternization with methyl bromide.

Synthesis Pathway Diagram

The following diagram illustrates the critical quaternization step where Impurity E is converted to the API. Incomplete reaction leads to residual Impurity E.



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Figure 1: Synthesis pathway showing Impurity E as the direct precursor to Ipratropium Bromide. Incomplete methylation results in residual Impurity E in the final drug substance.

Mechanistic Insight

The conversion of the tertiary amine (Impurity E) to the quaternary ammonium salt (Ipratropium) is an

reaction.

- **Process Control:** The reaction is driven to completion using excess methyl bromide. However, steric hindrance from the bulky isopropyl group can slow the reaction, making the complete consumption of Impurity E challenging.
- **Degradation:** While less common, Ipratropium can theoretically degrade back to Impurity E via N-demethylation under extreme thermal stress, although hydrolysis of the ester linkage (forming Impurity B and Tropic Acid) is the primary degradation pathway.

Analytical Strategy: Detection & Quantification

Detecting Impurity E requires specific chromatographic conditions because it behaves differently from the quaternary API. As a tertiary amine, Impurity E's retention time is highly sensitive to pH changes, whereas the API's retention is relatively independent of pH (due to its permanent charge).

Validated HPLC Method (Based on Ph. Eur. Monograph)

The European Pharmacopoeia (Ph.[2][3] Eur.) mandates a specific ion-pair reversed-phase HPLC method for the separation of Ipratropium impurities.

Parameter	Condition	Rationale
Column	C18 (Octadecylsilyl silica), 150 x 3.9 mm, 5 µm	Standard stationary phase for hydrophobic resolution.
Mobile Phase	Buffer : Methanol (87:13 v/v)	High aqueous content ensures solubility of the salt.
Buffer Composition	Potassium Dihydrogen Phosphate + Tetrapropylammonium Chloride	Critical: The ion-pairing agent (Tetrapropylammonium) competes with the cationic API for silanol sites, reducing tailing.
pH	Adjusted to 5.5	At pH 5.5, Impurity E (tertiary amine) is protonated (), behaving similarly to the API but with different hydrophobicity.
Flow Rate	1.5 mL/min	Optimized for resolution.[2]
Detection	UV at 220 nm	Detects the phenyl chromophore common to both species.
Temperature	30 °C	Maintains reproducible viscosity and kinetics.

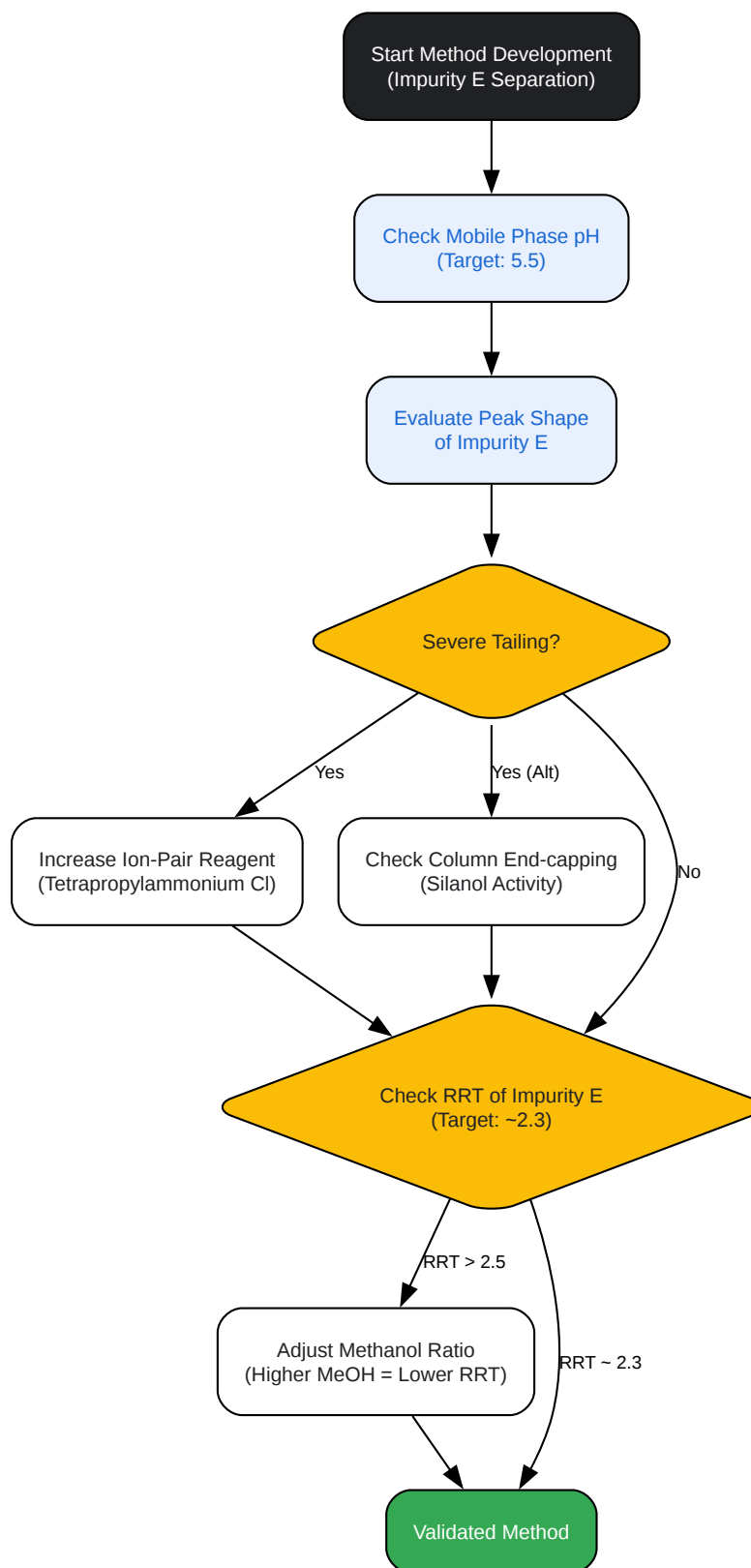
Retention Behavior & System Suitability[6][10]

- Ipratropium Bromide (API): Relative Retention Time (RRT) = 1.0 (approx. 4-5 min).
- Impurity E: RRT ≈ 2.3 (Elutes significantly later than the API).

- Resolution Requirement: The method must achieve a resolution > 3.0 between Impurity B (RRT 1.2) and the API to ensure system suitability, which indirectly confirms the column's efficiency for Impurity E.

Analytical Logic Flow

The following decision tree outlines the troubleshooting logic for optimizing the separation of Impurity E.



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Figure 2: Analytical decision tree for optimizing the HPLC separation of Impurity E, focusing on peak shape and retention time adjustments.

Regulatory & Safety Implications

Pharmacopoeial Limits

- European Pharmacopoeia (Ph.[2][3] Eur.): Impurity E is a specified impurity.[2]
- Limit: Typically controlled at NMT 0.15% (reporting threshold 0.05%).
- Identification: Required for batch release if present above the identification threshold.

Toxicological Concern

The primary safety concern with Impurity E is its tertiary amine structure.

- Mechanism: Unlike Ipratropium, which is fully ionized and cannot penetrate the central nervous system (CNS), Impurity E is lipophilic at physiological pH.
- Risk: If present in high quantities, it could cross the BBB and cause systemic atropine-like side effects (e.g., confusion, hallucinations, tachycardia), which are not observed with pure Ipratropium Bromide.
- Control Strategy: Strict control of the methylation step stoichiometry and purification (crystallization) is required to ensure Impurity E remains below toxicological thresholds.

References

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